molecular formula C20H17Cl3N6O B14942433 1-{(Z)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea

1-{(Z)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea

Cat. No.: B14942433
M. Wt: 463.7 g/mol
InChI Key: GQVBZIHZPRTLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{(Z)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea is a complex organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(Z)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea typically involves a multi-step process. The initial step often includes the formation of the intermediate compounds through reactions such as nucleophilic substitution and condensation. The final step involves the coupling of these intermediates under controlled conditions to form the target compound. Common reagents used in these reactions include chlorinated aromatic amines, pyrimidine derivatives, and urea.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-{(Z)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and stability.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially converting the compound into more reactive intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-{(Z)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{(Z)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylurea: Shares the chlorinated aromatic ring but lacks the pyrimidine moiety.

    4,6-dimethylpyrimidin-2-ylurea: Contains the pyrimidine ring but lacks the chlorinated aromatic rings.

    3,4-dichlorophenylurea: Similar chlorinated aromatic ring but lacks the pyrimidine and additional aromatic amine groups.

Uniqueness

1-{(Z)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea is unique due to its combination of multiple aromatic rings and nitrogen-containing functional groups. This unique structure imparts specific chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H17Cl3N6O

Molecular Weight

463.7 g/mol

IUPAC Name

1-[(E)-N-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C20H17Cl3N6O/c1-11-9-12(2)25-18(24-11)28-19(26-14-5-3-13(21)4-6-14)29-20(30)27-15-7-8-16(22)17(23)10-15/h3-10H,1-2H3,(H3,24,25,26,27,28,29,30)

InChI Key

GQVBZIHZPRTLFU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)Cl)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)Cl)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.